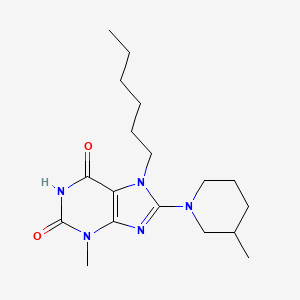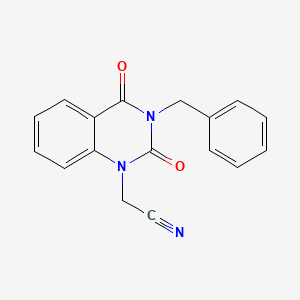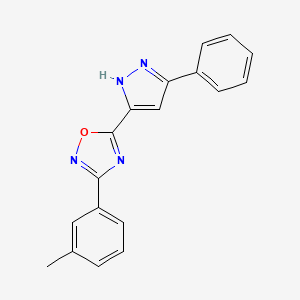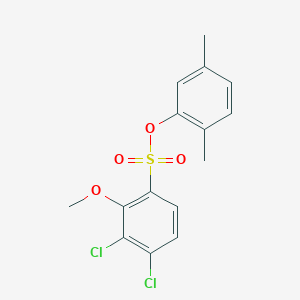![molecular formula C20H19N3O2 B6419046 1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946276-49-9](/img/structure/B6419046.png)
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, commonly referred to as OMP-P, is a synthetic compound that has recently been studied for its potential medical applications. OMP-P is an aryloxadiazole derivative containing a pyrrolidin-2-one moiety and is structurally related to several other compounds, including 4-methylphenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (OMP-TCA) and 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M). OMP-P has been studied for its ability to act as an anti-inflammatory and anti-cancer agent, as well as its potential to be used as a potential therapeutic agent in the treatment of neurological disorders.
Applications De Recherche Scientifique
OMP-P has been studied for its potential medical applications. OMP-P has been found to possess anti-inflammatory and anti-cancer properties, and has been studied for its potential to be used as a therapeutic agent in the treatment of neurological disorders. OMP-P has also been studied for its potential to be used as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic diseases. In addition, OMP-P has been studied for its potential to be used as a therapeutic agent for the treatment of cardiovascular diseases and other inflammatory diseases.
Mécanisme D'action
The mechanism of action of OMP-P is not fully understood. However, it is believed that OMP-P may act as an anti-inflammatory and anti-cancer agent by modulating the activity of several enzymes and proteins involved in inflammation and cancer. OMP-P may also act as an anti-diabetic agent by modulating the activity of enzymes involved in glucose metabolism. In addition, OMP-P may act as an anti-inflammatory agent by modulating the activity of cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of OMP-P are not fully understood. However, OMP-P has been found to possess anti-inflammatory and anti-cancer properties. OMP-P has also been found to possess anti-diabetic, anti-obesity, and anti-metabolic properties. In addition, OMP-P has been found to possess anti-cardiovascular properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OMP-P in laboratory experiments include its low cost, ready availability, and ease of use. In addition, OMP-P is a stable compound and can be stored for extended periods of time. The limitations of using OMP-P in laboratory experiments include the lack of information regarding its mechanism of action and its potential side effects.
Orientations Futures
The potential future directions for OMP-P include further research into its mechanism of action and potential side effects, as well as its potential therapeutic applications in the treatment of neurological disorders, diabetes, obesity, and other metabolic diseases. In addition, further research into the potential use of OMP-P as an anti-inflammatory and anti-cancer agent is warranted. Further research into the potential use of OMP-P as an anti-cardiovascular agent is also warranted. Finally, further research into the potential use of OMP-P as a drug delivery system is also warranted.
Méthodes De Synthèse
OMP-P can be synthesized by a two-step process involving an initial amide synthesis, followed by a condensation reaction. The amide synthesis involves the reaction of 4-methylphenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one) with 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M). The condensation reaction involves the reaction of the resulting amide with 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M) to form OMP-P.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-16(10-8-13)23-12-15(11-18(23)24)20-21-19(22-25-20)17-6-4-3-5-14(17)2/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNILQAQCGUXFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)
![N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6419000.png)




![1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6419027.png)
![methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate](/img/structure/B6419032.png)

![4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B6419051.png)
![1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6419055.png)
![2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419057.png)
![2-{8-[(3-chlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419068.png)